2-(5-Nitro-2-furyl-1,3-butadienyl)quinoline 2-(5-Nitro-2-furyl-1,3-butadienyl)quinoline
Brand Name: Vulcanchem
CAS No.: 19105-42-1
VCID: VC21050456
InChI: InChI=1S/C17H12N2O3/c20-19(21)17-12-11-15(22-17)7-3-2-6-14-10-9-13-5-1-4-8-16(13)18-14/h1-12H/b6-2+,7-3+
SMILES: C1=CC=C2C(=C1)C=CC(=N2)C=CC=CC3=CC=C(O3)[N+](=O)[O-]
Molecular Formula: C17H12N2O3
Molecular Weight: 292.29 g/mol

2-(5-Nitro-2-furyl-1,3-butadienyl)quinoline

CAS No.: 19105-42-1

Cat. No.: VC21050456

Molecular Formula: C17H12N2O3

Molecular Weight: 292.29 g/mol

* For research use only. Not for human or veterinary use.

2-(5-Nitro-2-furyl-1,3-butadienyl)quinoline - 19105-42-1

Specification

CAS No. 19105-42-1
Molecular Formula C17H12N2O3
Molecular Weight 292.29 g/mol
IUPAC Name 2-[(1E,3E)-4-(5-nitrofuran-2-yl)buta-1,3-dienyl]quinoline
Standard InChI InChI=1S/C17H12N2O3/c20-19(21)17-12-11-15(22-17)7-3-2-6-14-10-9-13-5-1-4-8-16(13)18-14/h1-12H/b6-2+,7-3+
Standard InChI Key NUPPLLNRGWABIA-YPCIICBESA-N
Isomeric SMILES C1=CC=C2C(=C1)C=CC(=N2)/C=C/C=C/C3=CC=C(O3)[N+](=O)[O-]
SMILES C1=CC=C2C(=C1)C=CC(=N2)C=CC=CC3=CC=C(O3)[N+](=O)[O-]
Canonical SMILES C1=CC=C2C(=C1)C=CC(=N2)C=CC=CC3=CC=C(O3)[N+](=O)[O-]

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator